molecular formula C19H15N3OS B2985338 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea CAS No. 1219842-11-1

1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea

Cat. No.: B2985338
CAS No.: 1219842-11-1
M. Wt: 333.41
InChI Key: VOQVIPFBSJIEPD-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea is an organic compound with the molecular formula C19H15N3OS It is characterized by the presence of a benzhydryl group, a cyanothiophene moiety, and a urea linkage

Preparation Methods

The synthesis of 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with benzhydryl chloride, 3-cyanothiophene-2-amine, and an isocyanate derivative.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.

    Synthetic Route: The benzhydryl chloride reacts with 3-cyanothiophene-2-amine to form an intermediate, which then reacts with the isocyanate derivative to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

    Effects: The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Benzhydryl-3-(2-thi

Properties

IUPAC Name

1-benzhydryl-3-(3-cyanothiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-13-16-11-12-24-18(16)22-19(23)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQVIPFBSJIEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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